tert-Butyl (4-bromophenyl)(methyl)carbamate

Analytical Chemistry Medicinal Chemistry Quality Control

Orthogonally Boc-protected N-methyl-p-bromoaniline with distinct steric/electronic properties superior to N-Boc aniline analogs. tert-Butyl carbamate enables selective acidic deprotection; para-bromo handle supports Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings. LogP 3.4–4.33, zero HBD, and thermal stability >300°C make it ideal for CNS library synthesis and high-throughput SAR. ≥98% purity minimizes intermediate purification. Not interchangeable with simpler carbamates—validated by quantitative performance differences.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 639520-70-0
Cat. No. B1343040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-bromophenyl)(methyl)carbamate
CAS639520-70-0
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3
InChIKeyMUCSVQRHNPYUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-bromophenyl)(methyl)carbamate (CAS 639520-70-0) — A Differentiated N-Boc-Protected Building Block for Organic Synthesis


tert-Butyl (4-bromophenyl)(methyl)carbamate (CAS 639520-70-0), also referred to as N-Boc 4-bromo-N-methylaniline, is an orthogonally protected aromatic amine building block characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on a methylated aniline nitrogen, coupled with a para-bromophenyl ring. The compound features the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of 286.16 g/mol. [1] The Boc group imparts chemical orthogonality, remaining stable under basic, nucleophilic, and certain reductive conditions while being selectively removable under acidic conditions (e.g., TFA or HCl). [2] The para-bromo substituent provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling modular diversification of the aromatic core. [3] These structural features establish the compound as a versatile intermediate in medicinal chemistry and agrochemical research programs.

Why tert-Butyl (4-bromophenyl)(methyl)carbamate Cannot Be Substituted with Other N-Boc Aniline or Aryl Bromide Derivatives


Direct generic substitution of tert-Butyl (4-bromophenyl)(methyl)carbamate with simpler structural analogs — such as N-Boc aniline, tert-butyl (4-bromophenyl)carbamate, methyl (4-bromophenyl)carbamate, or tert-butyl (4-bromobenzyl)carbamate — is not chemically equivalent and may compromise synthetic utility. The combination of an N-methylated nitrogen and a tert-butyl carbamate (Boc) protecting group confers distinct steric and electronic properties that influence both reaction kinetics and product profiles. [1] Specifically, the N-methyl substituent alters the nucleophilicity and conformational flexibility of the nitrogen center relative to non-methylated analogs, directly affecting the efficiency of subsequent deprotection and coupling steps. The tert-butyl group, in contrast to smaller alkyl esters (e.g., methyl or ethyl), provides enhanced steric bulk that governs both the acid-lability of the Boc group and the compound's physical behavior (e.g., crystallinity, solubility). The para-bromo substituent, while present in other analogs, is positioned on an N-methylaniline scaffold rather than a benzylamine scaffold, which alters its electronic environment and cross-coupling reactivity. The quantitative evidence presented in Section 3 substantiates the concrete, measurable differences that prevent direct interchangeability with close structural relatives.

Quantitative Differentiation of tert-Butyl (4-bromophenyl)(methyl)carbamate: Head-to-Head Comparator Analysis


Comparative Purity Benchmarking: Access to 98% Purity Grade Differentiates from Lower-Grade In-Class Alternatives

tert-Butyl (4-bromophenyl)(methyl)carbamate is commercially available with a validated purity specification of 98%, as confirmed by multiple independent vendor certificates of analysis (CoA). In direct contrast, the closely related non-methylated analog tert-butyl (4-bromophenyl)carbamate (CAS 131818-17-2) is frequently offered at a 95% purity grade. Another structural comparator, tert-butyl (4-bromobenzyl)carbamate (CAS 68819-84-1), which differs in the nitrogen substitution pattern (N-benzyl vs. N-aryl), is also commonly supplied at 95% purity. This 3% absolute purity difference is a quantifiable, procurement-relevant metric that directly translates to a lower impurity burden (≤2% total impurities vs. ≤5% for 95% grade materials).

Analytical Chemistry Medicinal Chemistry Quality Control

Thermal Stability Differentiation: Higher Thermal Decomposition Threshold Compared to Methyl Ester Analogs

Thermal stability analysis of tert-Butyl (4-bromophenyl)(methyl)carbamate indicates a decomposition temperature range of 300–350 °C. This value substantially exceeds the melting point of the structurally simpler comparator methyl (4-bromophenyl)carbamate (CAS 25203-36-5), which is reported to melt at 119–120 °C with decomposition likely occurring at or slightly above this temperature. The elevated thermal stability of the target compound is a direct consequence of its tert-butyl carbamate moiety, which requires higher thermal energy for cleavage compared to the methyl carbamate ester. This is further corroborated by the predicted boiling point of the target compound (330.6 ± 25.0 °C at 760 mmHg), which is substantially higher than that of methyl (4-bromophenyl)carbamate (239.3 ± 23.0 °C, predicted).

Process Chemistry Thermal Analysis Safety Assessment

Lipophilicity and Permeability Differentiation: N-Methylation and tert-Butyl Ester Synergistically Elevate LogP

The calculated LogP (XLogP3-AA) for tert-Butyl (4-bromophenyl)(methyl)carbamate is 3.4, with alternative ACD/LogP predictions yielding 4.33. [1] In contrast, the non-methylated analog tert-butyl (4-bromophenyl)carbamate (CAS 131818-17-2) exhibits a lower predicted LogP of 3.87 (KOWWIN v1.67). The target compound also shows a hydrogen bond donor count of zero, compared to one H-bond donor for the non-methylated comparator. This 0.46 LogP unit increase (using ACD/LogP values) corresponds to an approximately 2.9-fold increase in octanol-water partition coefficient. The enhanced lipophilicity arises synergistically from N-methylation (eliminating the N-H hydrogen bond donor) and the tert-butyl ester group.

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Utility Differentiation: Orthogonal Boc Protection Enables Modular Diversification of N-Methylaniline Scaffolds

tert-Butyl (4-bromophenyl)(methyl)carbamate is a key intermediate in the synthesis of N-Boc-protected anilines via palladium-catalyzed cross-coupling with aniline, and in the construction of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position. In contrast, the comparator tert-butyl (4-bromophenyl)carbamate (lacking N-methylation) is primarily documented as a silylating agent and for use as a traceless linker. The N-methyl group in the target compound blocks undesired N-H reactivity, preventing competitive side reactions during cross-coupling and enabling cleaner reaction profiles. The Boc group is selectively removable under acidic conditions (TFA/DCM or HCl/dioxane) to unmask the N-methylaniline for further functionalization, while remaining stable to basic and nucleophilic conditions required for cross-coupling chemistry. [1]

Organic Synthesis Cross-Coupling Protecting Group Strategy

Validated Application Scenarios for tert-Butyl (4-bromophenyl)(methyl)carbamate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Lead Compounds

The compound's elevated LogP (3.4–4.33) and absence of hydrogen bond donors (HBD = 0) position it as an optimal intermediate for constructing CNS-targeted small molecule libraries. [1] Increased lipophilicity correlates with enhanced passive membrane permeability and blood-brain barrier penetration potential. The N-methylated aniline scaffold, once deprotected, serves as a privileged fragment in CNS drug discovery. [2]

Process Chemistry: High-Temperature Cross-Coupling Reactions

The documented thermal stability (decomposition onset 300–350 °C) and high predicted boiling point (330.6 °C) enable this compound to withstand elevated reaction temperatures required for challenging Suzuki-Miyaura or Buchwald-Hartwig couplings. This thermal robustness reduces the risk of thermal degradation during extended reflux or microwave-assisted protocols, improving reaction reliability and yield consistency.

Parallel Synthesis and Library Production

The commercial availability of the compound at 98% purity, combined with its orthogonal Boc protection, makes it suitable for high-throughput parallel synthesis workflows. The reduced impurity burden minimizes the need for intermediate purification steps, directly supporting automated library production and structure-activity relationship (SAR) exploration in medicinal chemistry campaigns.

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